molecular formula C21H21N3OS2 B2880504 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1208801-69-7

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2880504
CAS No.: 1208801-69-7
M. Wt: 395.54
InChI Key: XRAVMGHJNVAEGZ-UHFFFAOYSA-N
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Description

The compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide features a fused dihydroimidazothiazole core linked to a phenyl group, which is further connected via an amide bond to a cyclopentane ring substituted with a thiophene moiety.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS2/c25-19(21(9-1-2-10-21)18-4-3-12-26-18)22-16-7-5-15(6-8-16)17-14-24-11-13-27-20(24)23-17/h3-8,12,14H,1-2,9-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAVMGHJNVAEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on various studies that highlight its effects against different biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 1209144-42-2

The compound features a complex structure that includes a cyclopentanecarboxamide moiety linked to a thiophene and an imidazo-thiazole ring, which are known for their diverse biological activities.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative effects of compounds containing thiazole and imidazole rings. The presence of these moieties often correlates with significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or pathways involved in cell proliferation. For instance, derivatives with similar structures have shown to inhibit DNA synthesis or induce apoptosis in cancer cells.
  • Case Studies :
    • A study evaluating thiazole derivatives reported IC50_{50} values in the submicromolar range against human cancer cell lines such as HeLa and CEM, indicating potent antiproliferative properties .
    • Another investigation highlighted that compounds with similar structural features exhibited significant activity against pancreatic cancer cells, with GI50_{50} values ranging from 1.4 to 4.2 µM .

Trypanocidal Activity

The compound's structural analogs have been shown to possess trypanocidal activity, which is crucial for treating diseases like Chagas disease caused by Trypanosoma brucei.

  • Activity Levels : Compounds with similar thiazole and imidazole structures demonstrated IC50_{50} values ranging from 0.42 to 0.80 µM against Trypanosoma brucei, suggesting that modifications to the side chains can enhance activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural FeatureImpact on Activity
Imidazo-thiazole RingEssential for cytotoxicity
CyclopentanecarboxamideEnhances binding affinity
Thiophene SubstitutionModulates lipophilicity and bioavailability

Studies have indicated that variations in substituents on the phenyl ring can significantly affect the potency of these compounds against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
  • Structural Similarities : Shares the imidazothiazole core and phenyl linkage.
  • Key Differences :
    • The cyclopentanecarboxamide in the target compound is replaced with a naphthalene carboxamide.
    • A hydroxypyrrolidine substituent is appended to the imidazothiazole.
  • Functional Impact: The naphthalene group increases hydrophobicity compared to the cyclopentane-thiophene system.
Compound B : Efinaconazolum (2R)-2-methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole
  • Structural Similarities : Contains a dihydroimidazo-oxazole core.
  • Key Differences: Oxygen replaces sulfur in the oxazole ring, reducing electron density and altering reactivity. A trifluoromethoxy-phenoxy group enhances metabolic stability compared to the thiophene substituent.
  • Functional Impact :
    • The oxazole core may exhibit weaker aromatic stabilization than the thiazole, affecting binding to biological targets .

Substituent and Pharmacophore Variations

Compound C : T0901317 (N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide)
  • Structural Similarities : Features a sulfonamide-linked aromatic system.
  • Key Differences :
    • Lacks the imidazothiazole core but includes bulky fluorinated groups.
  • Functional Impact: Fluorinated groups enhance bioavailability and resistance to oxidative metabolism.
Compound D : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Structural Similarities : Contains a tetrahydroimidazopyridine core.
  • Key Differences: The pyridine ring replaces the thiazole, altering electronic properties. Nitro and cyano groups introduce strong electron-withdrawing effects.
  • Functional Impact: Increased polarity from nitro/cyano groups may reduce membrane permeability compared to the target compound’s thiophene-cyclopentane system .
Spectroscopic Profiles
Feature Target Compound Compound A Compound D
IR C=O Stretch ~1660–1680 cm⁻¹ (amide) ~1663–1682 cm⁻¹ (amide) 1720–1740 cm⁻¹ (ester)
¹H NMR (Aromatic) δ 7.2–8.1 ppm (thiophene, phenyl, imidazothiazole) δ 7.5–8.3 ppm (naphthalene) δ 7.4–8.5 ppm (nitrophenyl)
MS Molecular Ion [M+H]⁺ ≈ 450–470 [M+H]⁺ ≈ 500–520 [M+H]⁺ ≈ 550–570

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